molecular formula C14H11ClN4S B2459048 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 308088-19-9

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2459048
CAS No.: 308088-19-9
M. Wt: 302.78
InChI Key: AEVGCUSOXYKFKL-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the thiazole intermediate with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through a condensation reaction, often facilitated by a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a kinase inhibitor.

    Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its biological activity.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation, apoptosis, and inflammation. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylpyrimidin-2-amine
  • 6-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine
  • 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine

Uniqueness

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both thiazole and pyrimidine rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVGCUSOXYKFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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